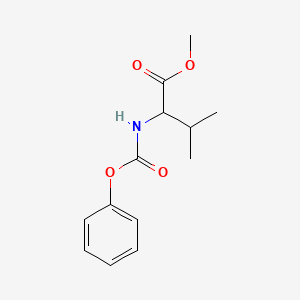
N-(Phenoxycarbonyl)valine methyl ester
Overview
Description
N-(Phenoxycarbonyl)valine methyl ester is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Valsartan
N-(Phenoxycarbonyl)valine methyl ester is primarily known as a key synthetic intermediate in the production of Valsartan, an angiotensin II receptor blocker used in the treatment of hypertension and heart failure. The synthesis pathway typically involves decarboxylative coupling reactions that utilize this compound to form the core structure of Valsartan .
2. Retroviral Protease Inhibition
Research has indicated that derivatives of this compound can serve as inhibitors for retroviral proteases. This application is particularly relevant in developing treatments for HIV, where protease inhibitors play a crucial role in viral replication control .
Polymer Science Applications
1. Polymerization Reactions
The compound has been employed in radical polymerization processes, particularly involving vinylcyclopropanes derived from amino acids. These polymers exhibit unique properties such as film-forming capabilities and thermal stability, making them suitable for various industrial applications .
2. Chiral Monomers
As a chiral building block, this compound can be utilized to synthesize chiral polymers with specific functional properties. This application leverages its stereochemical features to create materials with enhanced optical activity and specific interactions with biological systems .
Case Study 1: Synthesis of Valsartan
A study published in Organic Process Research & Development outlines an efficient method for synthesizing Valsartan using this compound as a pivotal intermediate. The researchers demonstrated how modifications in reaction conditions could enhance yield and purity .
Case Study 2: Inhibition of Retroviral Proteases
Another investigation focused on the design of novel inhibitors derived from this compound, showcasing their efficacy against HIV protease. The study highlighted structure-activity relationships that guide the optimization of these inhibitors for better therapeutic outcomes .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-methyl-2-(phenoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)17-3)14-13(16)18-10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16) |
InChI Key |
HVZNBHBPOHUKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













